molecular formula C19H19NO4 B3563101 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

Cat. No.: B3563101
M. Wt: 325.4 g/mol
InChI Key: YKYHXHSGSLCTQZ-UHFFFAOYSA-N
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Description

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-23-18-11-14(12-21)7-8-17(18)24-13-19(22)20-10-9-15-5-3-4-6-16(15)20/h3-8,11-12H,2,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYHXHSGSLCTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol to yield the indole derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness

4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde is unique due to its specific functional groups that enhance its biological activity and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound in scientific research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
Reactant of Route 2
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4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde

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